molecular formula C22H16ClN5O2S B2718059 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-16-1

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2718059
M. Wt: 449.91
InChI Key: UEZLWEAEPVRVNX-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines can generally be synthesized using eco-compatible catalysts and reaction conditions . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring .

Scientific Research Applications

Inhibition of Human Heart Chymase

A study by Fukami et al. (2000) found that derivatives of 3-phenylsulfonylquinazoline, including 7-chloroquinazoline variants, are effective in inhibiting human heart chymase, chymotrypsin, and cathepsin G. This suggests potential therapeutic applications in cardiovascular diseases. The 7-chloroquinazoline moiety enhances hydrophobic interactions, contributing to its inhibitory efficacy (Fukami et al., 2000).

Antihistaminic Activity

Alagarsamy et al. (2008) synthesized novel triazoloquinazoline derivatives demonstrating significant H(1)-antihistaminic activity in vivo, indicating potential use in treating allergies and asthma. These compounds, including 7-chloroquinazoline derivatives, showed promise in protecting against histamine-induced bronchospasm (Alagarsamy, Shankar, & Murugesan, 2008).

Selectivity for Human A3 Receptor Subtype

Kim, Ji, and Jacobson (1996) explored the affinity of triazoloquinazoline adenosine antagonists, including 7-chloro variants, for human A3 receptors. These compounds showed high selectivity and potency, suggesting potential in targeting specific receptor subtypes in therapeutic applications (Kim, Ji, & Jacobson, 1996).

Synthesis of Novel Triazolotriazinones

Heras et al. (2003) presented the synthesis of triazolo[1,5-a]triazin-7-ones, starting from aminotriazole and including steps involving 7-chloroquinazoline. This work contributes to the development of new compounds with potential pharmaceutical applications (Heras, Font, Linden, & Villalgordo, 2003).

Development of Novel Triazolo-Annelated Quinazolines

Al-Salahi (2010) reported the synthesis of phenyl-substituted triazoloquinazolines, including 7-chloro variants, exploring their reactivity for potential pharmaceutical applications. This study highlights the versatility of triazoloquinazoline derivatives in synthesizing diverse compounds (Al-Salahi, 2010).

Antimicrobial and Nematicidal Properties

Reddy et al. (2016) synthesized triazoloquinazolinylthiazolidinones with significant antimicrobial and nematicidal properties. These compounds, including 7-chloro variants, show potential in the development of new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).

Serotonin 5-HT(6) Receptor Antagonists

Ivachtchenko et al. (2010) synthesized a library of 3-phenylsulfonyl-triazoloquinazolines as potential 5-HT(6) receptor antagonists. The study found highly active and selective antagonists, indicating possible applications in neuropsychiatric disorders (Ivachtchenko et al., 2010).

Future Directions

Future research could focus on the synthesis and derivatization of this compound, exploring its potential biological activities and optimizing its properties for potential applications .

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZLWEAEPVRVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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